molecular formula C8H16ClN B3390971 Endo-N-methylnorbornan-2-amine hcl CAS No. 131274-98-1

Endo-N-methylnorbornan-2-amine hcl

Cat. No. B3390971
CAS RN: 131274-98-1
M. Wt: 161.67 g/mol
InChI Key: NGQMCJXJNPZWGI-CZEXFEQNSA-N
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Description

Endo-N-methylnorbornan-2-amine hcl is a chemical compound with the CAS Number: 131274-98-1 . It has a molecular weight of 161.67 . The IUPAC name for this compound is (1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride .


Synthesis Analysis

The synthesis of amines like Endo-N-methylnorbornan-2-amine hcl often involves specific reactions. A common method starts with an S N 2 reaction between a 1 o or 2 o alkyl halide and the nucleophilic azide anion (N 3 - ) to produce an alkyl azide .


Molecular Structure Analysis

The molecular structure of Endo-N-methylnorbornan-2-amine hcl can be represented by the InChI code: 1S/C8H15N.ClH/c1-9-8-5-6-2-3-7(8)4-6;/h6-9H,2-5H2,1H3;1H/t6-,7+,8-;/m0./s1 . This indicates that the compound has a bicyclic structure with a nitrogen atom and a methyl group attached.


Physical And Chemical Properties Analysis

Endo-N-methylnorbornan-2-amine hcl has a molecular weight of 161.67 . It is stored at a temperature between 28 C . More detailed physical and chemical properties were not found in the search results.

properties

IUPAC Name

(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-9-8-5-6-2-3-7(8)4-6;/h6-9H,2-5H2,1H3;1H/t6-,7+,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQMCJXJNPZWGI-CZEXFEQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CCC1C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1C[C@H]2CC[C@@H]1C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-N-methylnorbornan-2-amine;hydrochloride

CAS RN

131274-98-1
Record name rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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